molecular formula C14H21NO3S B12230039 n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide

n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B12230039
M. Wt: 283.39 g/mol
InChI Key: CVOTWTLBPMONDZ-UHFFFAOYSA-N
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Description

n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide is an organic compound with a complex structure that includes both hydroxyl and sulfanyl functional groups

Preparation Methods

The synthesis of n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-hydroxy-4-(methylsulfanyl)butylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane. Industrial production methods may involve more efficient and scalable processes, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, including intermediates for the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in signaling pathways, modulating cellular responses and biochemical processes.

Comparison with Similar Compounds

n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide can be compared with similar compounds such as:

    2-Hydroxy-4-(methylsulfanyl)butanoic acid: This compound shares the hydroxyl and sulfanyl groups but lacks the phenoxyacetamide moiety.

    2-(3-Methylphenoxy)acetic acid: This compound contains the phenoxyacetic acid structure but lacks the hydroxyl and sulfanyl groups.

    N-(2-Hydroxyethyl)-2-(3-methylphenoxy)acetamide: This compound has a similar structure but with an ethyl group instead of the butyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C14H21NO3S/c1-11-4-3-5-13(8-11)18-10-14(17)15-9-12(16)6-7-19-2/h3-5,8,12,16H,6-7,9-10H2,1-2H3,(H,15,17)

InChI Key

CVOTWTLBPMONDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(CCSC)O

Origin of Product

United States

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